(E)-3-(4-Nitrostyryl)-4H-chromen-4-one
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Overview
Description
(E)-3-(4-Nitrostyryl)-4H-chromen-4-one is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a nitrostyryl group attached to a chromenone backbone
Preparation Methods
The synthesis of (E)-3-(4-Nitrostyryl)-4H-chromen-4-one typically involves the condensation of 4-nitrobenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux, and the product is obtained after purification by recrystallization .
Chemical Reactions Analysis
(E)-3-(4-Nitrostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Heck coupling reactions to form more complex molecules.
Scientific Research Applications
(E)-3-(4-Nitrostyryl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (E)-3-(4-Nitrostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
(E)-3-(4-Nitrostyryl)-4H-chromen-4-one can be compared with other similar compounds such as:
(E)-4-Nitrostyrylphenyl ketone: Similar in structure but with a ketone group instead of a chromenone backbone.
(E)-9-(4-Nitrostyryl)anthracene: Contains an anthracene moiety instead of a chromenone.
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole: A benzothiazole derivative with a nitrostyryl group.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H11NO4 |
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Molecular Weight |
293.27 g/mol |
IUPAC Name |
3-[(E)-2-(4-nitrophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11NO4/c19-17-13(11-22-16-4-2-1-3-15(16)17)8-5-12-6-9-14(10-7-12)18(20)21/h1-11H/b8-5+ |
InChI Key |
SOSALDPSJPEFEK-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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